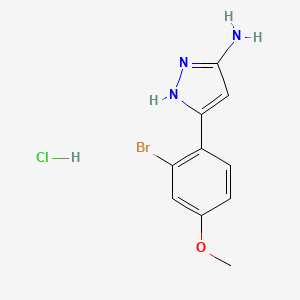

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Description

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a halogenated pyrazole derivative featuring a bromine substituent at the 2-position and a methoxy group at the 4-position of the phenyl ring attached to the pyrazole core. The compound’s hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

The synthesis likely involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones, followed by halogenation and salt formation, as inferred from methods in for related brominated pyrazoles. Characterization techniques such as $^1$H-NMR, IR spectroscopy, and LC/MS (e.g., m/z analysis for molecular ion peaks) are critical for structural validation .

Properties

IUPAC Name |

5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLUQYOXAOEQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Bromo-4-methoxyphenyl)pyrazole Intermediate

- Starting from 2-bromo-4-methoxybenzaldehyde or related substituted phenyl precursors, bromination and methoxylation are performed under controlled conditions.

- A common approach involves bromination of 3,4-dimethoxybenzyl alcohol in glacial acetic acid at low temperature (0 °C) using bromine to selectively introduce the bromine at the 2-position of the aromatic ring with high yield (~95%).

- The brominated intermediate is then converted to a pyrazole derivative by condensation with hydrazine or substituted hydrazines, forming the pyrazole ring.

Formation of the Pyrazol-5-ylamine Core

- The amino group at the 5-position can be introduced by reduction of a nitrile intermediate or by direct amination.

- For example, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is synthesized and then converted to the corresponding amine via catalytic hydrogenation using palladium hydroxide under hydrogen pressure.

- Alternatively, a safer and more scalable method avoids hazardous reagents like n-butyllithium and cyanogen bromide by using diethyl butynedioate and methylhydrazine to form pyrazole carboxylate esters, followed by bromination with tribromooxyphosphorus, hydrolysis, carbamate formation, and final deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine analogs. This method emphasizes operational safety and scalability.

Conversion to Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.

- This step improves compound stability, crystallinity, and facilitates purification by recrystallization.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 3,4-dimethoxybenzyl alcohol | Br2 in glacial acetic acid, 0 °C, 3 h | 95 | Selective bromination at 2-position |

| 2 | Formation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | n-Butyllithium, acetonitrile, THF, -60 °C | 58 | Requires low temperature, careful handling |

| 3 | Catalytic hydrogenation to amine | Pd(OH)2, H2, ethanol, room temp, 24 h | 40 | Converts nitrile to amine |

| 4 | Conversion to hydrochloride salt | HCl in diethyl ether or ethanol | - | Improves stability and purity |

Alternative Safer and Scalable Method (From Patent CN112079781A)

This method synthesizes 5-bromo-1-methyl-1H-pyrazol-3-amine analogs avoiding hazardous reagents:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Tribromooxyphosphorus | Introduces bromine at 5-position |

| 3 | Hydrolysis | NaOH in ethanol | Converts ester to carboxylic acid |

| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol | Protects amine functionality |

| 5 | Deprotection | Trifluoroacetic acid in dichloromethane | Yields 5-bromo-1-methyl-1H-pyrazol-3-amine |

Advantages include:

- No use of highly toxic reagents like cyanogen bromide or n-butyllithium.

- Mild reaction conditions.

- Simple work-up and purification.

- Suitable for scale-up.

Analytical and Research Findings

- The bromination step is highly selective and yields are consistently high (~95%).

- The nitrile to amine reduction step typically has moderate yields (~40-50%) due to sensitivity of intermediates.

- The alternative method using diethyl butynedioate and methylhydrazine shows improved safety and operational simplicity.

- Purity and identity of the final hydrochloride salt are confirmed by melting point, NMR, and chromatographic methods.

- The hydrochloride salt form exhibits improved crystallinity and stability, facilitating pharmaceutical formulation.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives, including 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, exhibit promising anticancer activities. These compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic and anti-inflammatory properties. In preclinical studies, it showed effectiveness in reducing pain and inflammation in animal models, suggesting its potential use in developing new pain management therapies .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazole derivatives. Research has suggested that these compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Activity

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has been explored for its pesticidal properties. Studies have shown that pyrazole derivatives can act as effective insecticides by disrupting the nervous system of pests, thus providing an environmentally friendly alternative to traditional pesticides .

Herbicidal Applications

In addition to its insecticidal properties, this compound has demonstrated herbicidal activity against various weed species. Its mechanism involves inhibiting specific enzymes crucial for plant growth, making it a candidate for developing new herbicides that target resistant weed populations .

Materials Science

Polymer Chemistry

The compound can be utilized in polymer chemistry to synthesize new materials with enhanced properties. For example, incorporating pyrazole moieties into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-performance coatings and composites .

Nanotechnology

In nanotechnology, 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems, where they can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis via signaling pathway modulation |

| Analgesic/anti-inflammatory | Reduces pain/inflammation in animal models | |

| Neuroprotection | Protects neurons from oxidative stress | |

| Agricultural Science | Insecticide | Disrupts pest nervous systems |

| Herbicide | Inhibits growth-related enzymes | |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Nanoparticle synthesis | Improves drug delivery systems |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

- Pesticidal Efficacy : Research conducted by agricultural scientists demonstrated that a formulation containing pyrazole derivatives effectively controlled aphid populations on crops without harming beneficial insects. The study highlighted the potential for developing eco-friendly pest control solutions using these compounds .

- Nanoparticle Development : A recent investigation into the use of pyrazole-based nanoparticles for targeted drug delivery showed promising results in enhancing the bioavailability of anticancer drugs. The study illustrated how modifying nanoparticles with 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride improved targeting efficiency to tumor cells while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine Hydrochloride

- Structural Differences : Substitutes bromine with chlorine at the phenyl 5-position.

- Impact : The smaller size and lower electronegativity of chlorine vs. bromine may alter binding affinity in biological targets.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of halogen choice in tuning bioactivity .

4-(4-Bromo-3-(4-Chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, )

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, )

- Structural Differences : Features a pyrazol-3-one core with bromomethyl and methyl groups.

- Impact : The ketone group increases polarity, affecting solubility and metabolic stability.

- Analytical Data : LC/MS m/z 381 [M+H]$^+$ .

Physicochemical Properties

Key Observations :

- Halogen type (Br vs. Cl) significantly affects molecular weight and steric bulk.

- Auxiliary groups (e.g., sulfonamide in Compound 17) introduce additional hydrogen-bonding sites, influencing solubility and crystallization behavior .

Pharmacological and Industrial Relevance

- Target Compound : Likely explored as a kinase inhibitor or antimicrobial agent due to its pyrazole core and halogen substituents.

- Industrial Use : Structural analogs are marketed as API intermediates (99% purity, ISO-certified) for agrochemicals and pharmaceuticals .

- Comparative Bioactivity : Sulfonamide-containing analogs (e.g., Compound 17) may exhibit enhanced target binding due to additional polar interactions .

Biological Activity

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H11BrClN3O

- Molar Mass : 304.57 g/mol

- CAS Number : 1031793-74-4

Synthesis

The synthesis of 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions, often using methods such as refluxing in solvents or microwave-assisted synthesis to enhance yields and purity.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, studies have shown that similar pyrazole derivatives inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. For instance, a study on related pyrazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The biological activity of 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride may also involve inhibition of specific enzymes. For example, some pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Related Pyrazole Compounds

Case Studies

- Anticancer Activity Study : A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating strong potential for further development as an anticancer agent.

- Antimicrobial Efficacy : In vitro tests showed that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity that could be harnessed in clinical settings.

- Neuroprotective Effects : A recent study explored the neuroprotective properties of pyrazole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neuronal damage, highlighting their potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride?

The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, substituted pyrazoles can be prepared via condensation of hydrazines with β-diketones or β-ketoesters. A common approach involves reacting halogen-substituted phenylhydrazines with ethyl acetoacetate derivatives under controlled conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~120°C) to form the pyrazole core . Post-synthetic modifications, such as bromination or methoxylation, are performed to introduce specific substituents. Final hydrochlorination is achieved by treating the free base with HCl gas or aqueous HCl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.